6-Methoxyaromadendrin 3-O-acetate
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Overview
Description
6-methoxyaromadendrin 3-O-acetate is a trihydroxyflavanone that is aromadendrin 3-O-acetate substituted by a methoxy group at position 6. It is an acetate ester, a monomethoxyflavanone, a trihydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (+)-dihydrokaempferol.
Scientific Research Applications
Chemical Synthesis and Modification
- Acetoxymethylation of Coumarins : A study by Kurosawa and Harada (1979) demonstrated the reaction of various coumarins, including 6-methoxy coumarins, with manganese(III) acetate, leading to the formation of acetoxymethylated coumarins. This reaction is significant for the chemical modification of coumarins like 6-Methoxyaromadendrin 3-O-acetate (Kurosawa & Harada, 1979).
Biological and Pharmacological Studies
Inflammatory Cytokine Inhibition : Moon et al. (2007) investigated the effects of scopoletin, a coumarin compound closely related to 6-Methoxyaromadendrin, on the production of inflammatory cytokines. This study highlights the potential of scopoletin and possibly related compounds like 6-Methoxyaromadendrin in modulating inflammatory responses (Moon et al., 2007).
Antimicrobial and Antitumor Properties : Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities. This research suggests the scope for developing this compound derivatives with potential antimicrobial or antitumor applications (Noolvi et al., 2016).
Fluorophore Development for Biomedical Analysis : Hirano et al. (2004) described the development of a novel fluorophore derived from 5-methoxyindole-3-acetic acid, demonstrating characteristics beneficial for biomedical analysis. This highlights the potential use of this compound in developing novel fluorescent agents for scientific research (Hirano et al., 2004).
Role in Plant Defense Mechanisms : A study by Kim et al. (2020) on Melissa officinalis showed that sucrose induces the accumulation of various flavonoids, including this compound, as a defense mechanism against stress. This research underscores the role of this compound in plant physiology and its potential applications in agricultural science (Kim et al., 2020).
Properties
CAS No. |
130926-71-5 |
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Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O8/c1-8(19)25-18-15(23)13-12(7-11(21)17(24-2)14(13)22)26-16(18)9-3-5-10(20)6-4-9/h3-7,16,18,20-22H,1-2H3/t16-,18+/m1/s1 |
InChI Key |
SZKFMAOEZUMSRT-AEFFLSMTSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O |
SMILES |
CC(=O)OC1C(OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=O)OC1C(OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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